molecular formula C17H18N4O2S B2591591 N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)quinoline-8-sulfonamide CAS No. 2034603-30-8

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)quinoline-8-sulfonamide

Cat. No.: B2591591
CAS No.: 2034603-30-8
M. Wt: 342.42
InChI Key: YJTMQDNTIKOHNI-UHFFFAOYSA-N
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Description

N-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)quinoline-8-sulfonamide is a heterocyclic compound featuring a quinoline-8-sulfonamide group linked via a methylene bridge to a 2-methyltetrahydrocyclopenta[c]pyrazole core. The tetrahydrocyclopenta[c]pyrazole core introduces conformational rigidity, which may influence binding affinity in biological systems.

Properties

IUPAC Name

N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-21-15(13-7-3-8-14(13)20-21)11-19-24(22,23)16-9-2-5-12-6-4-10-18-17(12)16/h2,4-6,9-10,19H,3,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTMQDNTIKOHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)quinoline-8-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydrocyclopenta[c]pyrazole core, which can be synthesized from cyclopentanone and hydrazine hydrate under acidic conditions. The resulting pyrazole derivative is then alkylated with a suitable quinoline derivative, followed by sulfonation to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)quinoline-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)quinoline-8-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Table 1: Key Features of Analogous Compounds
Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Data/Findings
Target: N-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)quinoline-8-sulfonamide Quinoline-8-sulfonamide + pyrazole 2-Methylcyclopenta[c]pyrazole, methylene bridge ~357.4 (calculated) Structural rigidity from pyrazole; potential for dual binding via sulfonamide
: 2-(3,5-Dichlorophenyl)-3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole Tetrahydrocyclopenta[c]pyrazole 3,5-Dichlorophenyl, 3-methyl 267.1 (MS) 8% synthesis yield; ROESY confirms regiochemistry
: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine Cyano, nitrophenyl, phenethyl, ester groups ~578.6 (calculated) Melting point 243–245°C; IR and HRMS validate structure
: N-(4-(4-(Cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide Quinoline-8-sulfonamide Piperazine-carbonyl-phenyl ~477.6 (calculated) Multi-step synthesis; XRPD/TGA confirms crystallinity

Key Observations

Core Heterocycles: The target compound and share the quinoline-8-sulfonamide group, which is associated with strong hydrogen-bonding and aromatic interactions. However, the target’s tetrahydrocyclopenta[c]pyrazole core differs from ’s piperazine-carbonyl-phenyl group, impacting solubility and steric bulk . ’s tetrahydrocyclopenta[c]pyrazole core aligns with the target’s pyrazole system but lacks the quinoline-sulfonamide moiety. Its 3,5-dichlorophenyl substituent suggests higher lipophilicity compared to the target’s methyl group .

employs multi-step reactions with diverse salt forms (e.g., hydrochloride, phosphate), suggesting the target compound may require similar strategies for optimization .

Physicochemical Properties: The target compound’s methyl substituent likely enhances metabolic stability compared to ’s dichlorophenyl group, which may improve pharmacokinetics.

Spectroscopic Data: ’s NOE correlations (ROESY) and NMR shifts (e.g., methyl at δ 2.33 ppm) provide a template for verifying the target’s regiochemistry . ’s XRPD and thermal analysis methods could be applied to confirm the target’s crystallinity and stability .

Implications for Research

  • Structure-Activity Relationships (SAR) : The dichlorophenyl group in may enhance potency but reduce solubility, whereas the target’s methyl group could balance lipophilicity and bioavailability.
  • Synthetic Optimization : Lessons from ’s salt-forming reactions (e.g., using HCl or phosphate) may guide purification and stability studies for the target compound .
  • Biological Potential: The quinoline-8-sulfonamide group (shared with ) is prevalent in kinase inhibitors, suggesting the target could be explored in oncology or anti-inflammatory research.

Biological Activity

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)quinoline-8-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiprotozoal research. This article delves into the biological activity of this compound, summarizing relevant findings from various studies and presenting data in an organized manner.

Chemical Structure and Properties

The compound is characterized by its unique structure combining a quinoline moiety with a sulfonamide group. Its molecular formula is C16H18N4O2S, with a molecular weight of 342.41 g/mol. The presence of both quinoline and sulfonamide functionalities suggests a diverse range of biological activities.

Antimicrobial Activity

Research indicates that quinoline-sulfonamide complexes exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains:

CompoundBacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (mg/mL)
QBSC 4dStaphylococcus aureus2119.04 × 10^-5
QBSC 4dEscherichia coli19609 × 10^-5
QBSC 4dCandida albicans2519.04 × 10^-5

These results suggest that the compound may act effectively against both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for further development as an antimicrobial agent .

The proposed mechanism for the biological activity of quinoline-sulfonamide compounds involves inhibition of carbonic anhydrase enzymes, which play a crucial role in maintaining acid-base balance and facilitating CO2 transport in cells. This inhibition can disrupt cellular processes in bacteria and protozoa, leading to their death .

Case Studies

  • Hybrid Quinoline-Sulfonamide Complexes : A study synthesized several quinoline-sulfonamide complexes and evaluated their antimicrobial activities. Among these, specific derivatives exhibited significant inhibition against Staphylococcus aureus and Candida albicans, suggesting that structural modifications can enhance biological activity .
  • Antimalarial Screening : Although direct studies on this compound are sparse, related quinoline derivatives have been tested for antimalarial efficacy with promising results. These findings indicate potential for this compound in treating malaria .

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